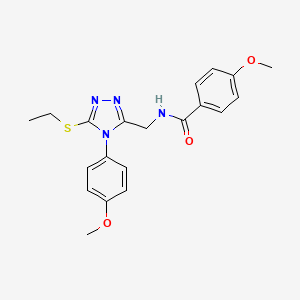

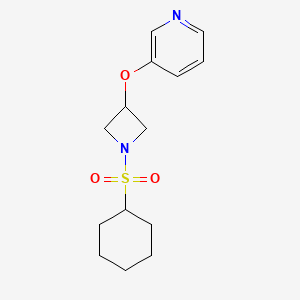

![molecular formula C12H15N3O B2393054 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2097895-91-3](/img/structure/B2393054.png)

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse biological potential . Pyrazolo[1,5-a]pyrimidines are part of a large family of N-heterocyclic compounds and have been reported as inhibitors of CDK9, which is often linked to cancer .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The synthetic versatility of pyrazolo[1,5-a]pyrimidine allows for the generation of structurally diverse derivatives .Chemical Reactions Analysis

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been designed and developed for their anticancer activity . The structure-activity relationship (SAR) of these derivatives has been studied, with the order of activity in substituted pyrazolo[1,5-a]pyrimidines reported as phenyl groups > 4-chlorophenyl > 4-methylphenyl group .Scientific Research Applications

Regioselective Synthesis and Derivatives

Regioselective synthesis techniques have been developed to create various derivatives of pyrazolo[1,5-a]pyrimidine compounds. For example, a study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides through a series of reactions involving chlorination, amination, and amidation processes. This work demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and their potential as scaffolds for further chemical modifications (Drev et al., 2014).

Novel Synthetic Methods

Novel synthetic methods for pyrazolo[1,5-a]pyrimidines under solvent-free conditions have been reported. These methods offer efficient routes to synthesize these compounds, highlighting their potential in green chemistry and pharmaceutical manufacturing (Quiroga et al., 2008).

Fluorescent Probes and Photophysical Properties

Pyrazolo[1,5-a]pyrimidines have been identified as key intermediates for the preparation of functional fluorophores. Their significant fluorescence and photophysical properties suggest potential applications in developing fluorescent probes for biological and environmental sensing (Castillo et al., 2018).

Antiviral and Antifungal Activities

Certain derivatives of pyrazolo[1,5-a]pyrimidine have shown promising antiviral and antifungal activities. For example, specific analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus, suggesting their potential as antiviral agents (Saxena et al., 1990). Additionally, other derivatives have been evaluated for their antifungal properties, indicating their potential application in treating fungal infections (Novinson et al., 1977).

Antischistosomal Activity

Research into pyrazolo[1,5-a]pyrimidine derivatives has also uncovered compounds with significant antischistosomal activity, particularly against Schistosoma mansoni. This suggests a potential use in developing treatments for schistosomiasis, a parasitic disease affecting millions worldwide (Senga et al., 1975).

Future Directions

The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a promising future direction . The synthetic versatility of pyrazolo[1,5-a]pyrimidine allows for the generation of structurally diverse derivatives, paving the way for the development of new effective anticancer drugs .

properties

IUPAC Name |

7-cyclopentyloxy-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVMIDPBSVKONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)

![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)